Vulpinic acid is a naturally occurring yellow pigment belonging to the pulvinic acid family of chemical compounds. [] It is primarily found in lichens, particularly in the species Letharia vulpina, commonly known as the wolf lichen. [] Vulpinic acid has also been isolated from some species of mushrooms, notably Pulveroboletus ravenelii, marking its first reported presence in a Basidiomycete. []
Related Compounds
Pinastric Acid
Compound Description: Pinastric acid is a pulvinic acid derivative found in lichens, often alongside vulpinic acid. [, , , , ] It acts as a feeding deterrent against certain lichen herbivores. [] Research indicates pinastric acid also exhibits UV-blocking and antioxidant properties, contributing to the photoprotective capabilities of lichens. []
Usnic Acid
Compound Description: Usnic Acid, found in various lichen species, is known for its significant biological activities, including antibacterial, antiproliferative, and anti-angiogenic properties. [, , , , ] Studies demonstrate its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] Research also suggests its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cell lines and angiogenesis. [] Additionally, usnic acid displays anti-genotoxic properties, protecting against DNA damage. []
Relevance: While structurally distinct from vulpinic acid, both usnic acid and vulpinic acid are secondary metabolites found in lichens, and both demonstrate various biological activities, including antimicrobial and cytotoxic effects. [, , , ] They are often compared in studies investigating the potential medicinal properties of lichen compounds. [, ]
Atranorin
Compound Description: Atranorin is a lichen secondary metabolite found in several species, including Letharia vulpina, where it co-occurs with vulpinic acid. [, , , ] It exhibits feeding deterrent activity against certain insects, suggesting a role in protecting lichens from herbivory. [] Research has also shown that atranorin possesses uncoupling effects on oxidative phosphorylation in mouse liver mitochondria, similar to the classical uncoupler 2,4-dinitrophenol (DNP). []
Compound Description: Diffractaic acid, a secondary metabolite found in lichens, exhibits anti-genotoxic properties by significantly reducing DNA damage. [] Studies demonstrate its efficacy in protecting human lymphocytes from damage caused by mutagenic agents. []
Relevance: Though structurally dissimilar to vulpinic acid, diffractaic acid shares a common origin as a lichen secondary metabolite and displays a comparable anti-genotoxic effect. [] This suggests that both compounds might offer potential therapeutic applications based on their ability to protect against DNA damage. []
Compound Description: Lobaric acid, a lichen secondary metabolite, demonstrates notable anti-genotoxic activity. [] Research indicates its capacity to mitigate DNA damage in human lymphocytes. []
Relevance: Despite structural differences from vulpinic acid, lobaric acid originates from the same source, lichens, and shares a similar anti-genotoxic effect. [] Both compounds exhibit promising potential for therapeutic applications focused on DNA protection. []
Lecanoric Acid
Compound Description: Lecanoric acid, a lichen metabolite, possesses potent antifungal activity, specifically inhibiting the growth of Rhizoctonia solani, a significant plant pathogen. []
Relevance: While structurally distinct from vulpinic acid, lecanoric acid, as a fellow lichen metabolite, exhibits strong antimicrobial activity, highlighting the diverse bioactive potential within this class of natural compounds. [, ] This suggests that exploring lichen metabolites, including vulpinic acid, for novel antimicrobial agents holds promise. []
4,4'-Dimethoxyvulpinic Acid
Compound Description: This compound is a synthetic derivative of vulpinic acid, modified at the 4 and 4' positions with methoxy groups. [] It serves as a key intermediate in the synthesis of various vulpinic acid analogs, aiding in exploring structure-activity relationships and potential therapeutic applications. []
Relevance: As a synthetic derivative, 4,4'-Dimethoxyvulpinic acid holds direct structural relevance to vulpinic acid. [] Its synthesis and investigation contribute to understanding the structure-activity relationship of vulpinic acid derivatives and aid in developing new compounds with potentially enhanced bioactivities. []
Methyl 3',5'-Dichloro-4,4'-di-O-methylatromentate
Compound Description: This compound is a newly isolated natural product, structurally related to vulpinic acid. [] Its isolation and characterization expand the knowledge of naturally occurring vulpinic acid analogs and their potential biological significance. []
Relevance: As a naturally occurring analog of vulpinic acid, Methyl 3',5'-Dichloro-4,4'-di-O-methylatromentate highlights the structural diversity within the vulpinic acid family and emphasizes the need to explore these variations for novel bioactivities. []
Caperatic Acid
Compound Description: Caperatic acid is a fatty acid found in specific lichen species, such as Cetraria oakesiana. [] It acts as an effective antiherbivore compound, deterring feeding by lichen-eating slugs. []
Relevance: While structurally dissimilar to vulpinic acid, caperatic acid presents an interesting comparison in terms of its role as an antiherbivore compound in lichens. [] This highlights the diverse chemical defenses employed by lichens and suggests that while vulpinic acid might not deter all herbivores, other compounds like caperatic acid play a crucial role in lichen survival. []
Source and Classification
Vulpinic acid is predominantly sourced from various lichen species, particularly those belonging to the family Parmeliaceae. The extraction process typically involves using organic solvents such as methanol or ethanol to isolate the compound from lichen biomass. In terms of classification, vulpinic acid falls under the category of polyketides, which are organic compounds formed by the polymerization of acetyl and propionyl units.
Synthesis Analysis
Methods and Technical Details
The synthesis of vulpinic acid can be achieved through various methods. One notable approach involves the synthesis from tetronic acid, which serves as a precursor. The process typically includes several steps:
Extraction: Dried fruiting bodies of P. ravenelii are extracted using 80% aqueous methanol.
Isolation: The extract is subjected to solvent partitioning to isolate vulpinic acid from other components.
Purification: High-performance liquid chromatography is employed for purification, utilizing a gradient system of acetonitrile and water to separate vulpinic acid effectively.
Recent studies have also explored alternative synthetic routes that emphasize efficiency and yield, showcasing the versatility of vulpinic acid synthesis.
Molecular Structure Analysis
Structure and Data
The molecular formula of vulpinic acid is C15H14O4, indicating it contains 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms. The structure features a characteristic aromatic ring and multiple functional groups that contribute to its biological activity. The compound's stereochemistry and spatial arrangement can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity during synthesis.
Chemical Reactions Analysis
Reactions and Technical Details
Vulpinic acid participates in various chemical reactions due to its functional groups. Key reactions include:
Esterification: Vulpinic acid can react with alcohols to form esters, which are often utilized in medicinal chemistry.
Oxidation: The presence of hydroxyl groups allows for oxidation reactions that can modify its biological activity.
Condensation Reactions: Vulpinic acid can undergo condensation with other organic compounds to form more complex structures useful in drug development.
These reactions are crucial for modifying vulpinic acid to enhance its pharmacological properties or create derivatives with novel activities.
Mechanism of Action
Process and Data
The mechanism of action of vulpinic acid is multifaceted. Research indicates that it exerts its effects primarily through:
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Regulation of Stem Cell Differentiation: Studies have shown that vulpinic acid influences mesenchymal stem cell fate towards osteogenesis, indicating its potential in regenerative medicine.
Quantitative real-time polymerase chain reaction assays have demonstrated that vulpinic acid treatment alters gene expression related to cell differentiation and apoptosis, further elucidating its mechanism of action.
Physical and Chemical Properties Analysis
Properties and Relevant Data
Vulpinic acid exhibits several notable physical and chemical properties:
Appearance: Typically appears as a yellowish crystalline solid.
Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
Melting Point: The melting point ranges around 150–155 °C.
Stability: It demonstrates stability under normal storage conditions but may degrade under prolonged exposure to light or heat.
These properties are essential for understanding its handling during extraction and synthesis processes.
Applications
Scientific Uses
Vulpinic acid has diverse applications in scientific research:
Pharmacology: Its potential as an anti-cancer agent is being explored through various in vitro studies assessing apoptotic effects on cancer cell lines.
Cosmetics: Due to its anti-aging properties, it is investigated for use in skincare formulations aimed at reducing oxidative damage.
Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health through oxidative stress reduction.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
C-170 is an inhibitor of stimulator of interferon genes (STING). It binds to STING, inhibits its palmitoylation, and prevents the recruitment and phosphorylation of TBK1.1 It selectively reduces human and mouse STING-, but not RIG-I- or TBK1-, mediated IFN-β reporter activity in HEK293 cells when used at concentrations ranging from 0.02 to 2 µM. Novel covalent antagonist of hsSTING STING inhibitor C-170 is a novel covalent antagonist of hsSTING.
Stilbamidine dihydrochloride is a blocker of neuromuscular transmission and axonal conduction. It is used to study the distribution of the drug in the organs and tissues of rats following intravenous injection.
Timolol is a propanolamine derivative and a non-selective beta-adrenergic antagonist with antihypertensive property. Timolol competitively binds to beta-1-adrenergic receptors in the heart and vascular smooth muscle and beta-2-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in beta-adrenergic stimulation. Beta-1-receptor blockade results in a decrease in resting and exercise heart rate and cardiac output, a decrease in both systolic and diastolic blood pressure, and, possibly, a reduction in reflex orthostatic hypotension. Beta-2-blockade results in an increase in peripheral vascular resistance. The ultimate results include vasodilation, and negative chronotropic and inotropic cardiac effects. In addition, timolol reduces intra-ocular pressure possibly by decreasing aqueous humor production by reduction of blood flow to the ciliary processes and cAMP synthesis. Timolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and prevention of vascular headaches. Timolol has yet to be convincingly associated with clinically apparent liver injury and is often used in patients with liver disease and cirrhosis. (S)-timolol (anhydrous) is the (S)-(-) (more active) enantiomer of timolol. A beta-adrenergic antagonist, both the hemihydrate and the maleate salt are used in the mangement of glaucoma, hypertension, angina pectoris and myocardial infarction, and for the prevention of migraine. It has a role as an antiglaucoma drug, an antihypertensive agent, an anti-arrhythmia drug and a beta-adrenergic antagonist. It is an enantiomer of a (R)-timolol.
STING agonist C11 is an agonist of the stimulator of interferon genes (STING) pathway. It induces secretion of type I IFN from THF and MM6 cells when used at a concentration of 50 μM. STING agonist C11 induces phosphorylation of IFN regulatory factor 3 (IRF3) and increases expression of IFIT1 and viperin, but not IL-1β, IL-6, or IL-8 in THF cells in a STING-dependent manner. It reduces viral titers of chikungunya, Venezuelan equine encephalitis, o'nyong-nyong, Mayaro, and Ross River viruses grown in THF cells (EC90s = 16.44, 16.7, 18.84, 25.19, and 22.57 μM, respectively), an effect that is dependent on the presence of STING and the IFN-α/β receptor (IFNAR). Novel agonist of the STING pathway, inducing IFN secretion from human cells, activating the type I IFN response in a manner that requires the adaptor protein STING but not alternative adaptors MAVS and TRIF, depending on signaling through STING to produce antiviral type I interferon STING-agonist-C11 is an agonist of the STING pathway, inducing IFN secretion from human cells. STING-agonist-C11 activates the type I IFN response in a manner that requires the adaptor protein STING but does not require the alternative adaptors MAVS and TRIF, depending on signaling through STING to produce antiviral type I interferon.
STK16-IN-1 is an inhibitor of the serine/threonine kinase STK16 (IC50 = 295 nM). It is selective for STK16 over mTOR, PI3Kδ, and PI3Kγ in an enzyme assay (IC50s = 5,560, 856, and 867 nM, respectively) and over 440 additional kinases in a KinomeScan profiling assay. It decreases the growth of MCF-7 cells (GI50 = ~10 µM) and increases the number of binucleated cells. STK16-IN-1 (2.5-5 µM) potentiates the antiproliferative effects of colchicine, paclitaxel, doxorubicin, and cisplatin in MCF-7 cells. STK16-IN-1 is a highly selective ATP competitive inhibitor of STK16. STK16 has been implicated to function in a variety of cellular processes such as VEGF and cargo secretion.
VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of mGlu1 (IC50 = 99 nM). VU 0469650 hydrochloride exhibits >100-fold selectivity for mGlu1 over mGlu2-8 and 68 other GPCRs, ion channels, kinases and transporters.
VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable muscarinic acetylcholine receptor 4 (M4) positive allosteric modulators (PAMs). VU0467485 represents a major advance in the field, as the first potent M4 PAM to overcome major species differences in potency while maintaining high selectivity versus M2 (rat, dog, cyno, and human EC50s > 30 μM), CNS penetration, and in vivo efficacy. VU0467485 showed robust efficacy in behavioral models that was evaluated as a preclinical candidate.